(2,6-Difluoro-4-isopropoxyphenyl)boronic acid

Description

Crystallographic Analysis of Boronic Acid Derivatives

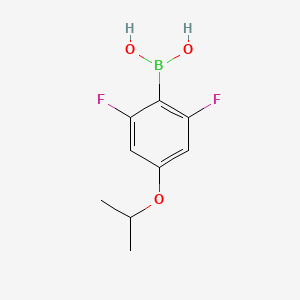

The molecular geometry of (2,6-difluoro-4-isopropoxyphenyl)boronic acid is defined by its trigonal planar boron center, which adopts an sp² hybridization state. X-ray crystallographic studies of analogous boronic acid derivatives, such as phenylboronic acid, reveal orthorhombic crystal systems with hydrogen-bonded dimeric units stabilized by O–H···O interactions. In these structures, the boron atom forms two covalent bonds with hydroxyl oxygen atoms (B–O bond length: 1.35–1.38 Å) and one bond with the aromatic carbon (B–C bond length: 1.55–1.59 Å). The dihedral angle between the phenyl ring and the B(OH)₂ plane typically ranges from 6.6° to 21.4°, depending on intermolecular interactions.

For this compound, steric hindrance from the isopropoxy group and electronic effects from fluorine substituents likely distort the ideal trigonal geometry. Computational models predict a dihedral angle of approximately 76° between the boronic acid group and the aromatic ring, similar to derivatives like {2-[(2,6-difluorophenoxy)methyl]phenyl}boronic acid. The fluorine atoms at the 2 and 6 positions enhance the electrophilicity of the boron center by withdrawing electron density through inductive effects, as evidenced by reduced B–C bond lengths in fluorinated analogs.

Table 1: Key Bond Lengths and Angles in Boronic Acid Derivatives

Properties

IUPAC Name |

(2,6-difluoro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCDNEJEXMOLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200966 | |

| Record name | Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096337-66-3 | |

| Record name | Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metalation and Electrophilic Borylation Route

Step 1: Selective metalation of 2,6-difluoro-4-isopropoxybenzene can be achieved using a strong base such as n-butyllithium or magnesium-halogen exchange to generate the arylmetal intermediate at the desired position.

Step 2: Quenching with boron electrophile such as B(OMe)3 or B(O-iPr)3 leads to the formation of the boronate intermediate.

Step 3: Hydrolysis of the boronate intermediate yields the target boronic acid.

This method is classical and widely used for preparing fluorinated arylboronic acids due to the high regioselectivity imparted by the fluorine substituents and the isopropoxy directing group.

Palladium-Catalyzed Borylation of Aryl Halides

Starting from a suitably halogenated precursor, for example, 2,6-difluoro-4-isopropoxyphenyl bromide or iodide, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) is used in the presence of bis(pinacolato)diboron (B2pin2).

The reaction proceeds under inert atmosphere in solvents such as dioxane or tetrahydrofuran (THF) at elevated temperatures (80–100 °C).

The resulting arylboronic ester is then hydrolyzed to the boronic acid.

This method is advantageous for its mild conditions and functional group tolerance but may require optimization for fluorinated substrates due to possible catalyst deactivation.

Solvent-Free Mechanochemical Esterification and Hydrolysis

A recent environmentally benign approach involves mechanochemical grinding of the boronic acid precursor with diols (e.g., pinacol) to form boronic esters without solvents.

The boronic esters can then be hydrolyzed to the free boronic acid.

This method reduces solvent use and reaction time significantly and can be adapted for fluorinated arylboronic acids.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Metalation + Electrophilic Borylation | n-BuLi or Mg-halide, B(OMe)3 or B(O-iPr)3, Hydrolysis | High regioselectivity, well-established | Requires low temperature, sensitive reagents | 60–85 |

| Pd-Catalyzed Borylation of Aryl Halides | Pd catalyst, B2pin2, inert atmosphere, 80–100 °C | Mild conditions, functional group tolerance | Catalyst poisoning by fluorine possible | 50–90 |

| Mechanochemical Esterification | Boronic acid + diol (pinacol), grinding, no solvent | Environmentally friendly, rapid, high purity | Limited to ester formation step | >90 (ester formation) |

| Electrochemical Borylation (emerging) | Aryl halide, HBpin, electrochemical cell | Mild, solvent-free potential | Requires specialized setup, moderate yields | 20–80 |

Research Findings and Notes

Fluorine substituents on the aromatic ring, such as in 2,6-difluoro substitution, influence the electronic properties of the ring, affecting regioselectivity in metalation and the reactivity in catalytic borylation steps. The presence of fluorine generally increases electrophilicity, which can be leveraged for selective functionalization.

The isopropoxy group at the 4-position acts as an electron-donating substituent, which can direct metalation and stabilize intermediates during synthesis.

Pd-catalyzed borylation using bis(pinacolato)diboron is the most common modern approach for arylboronic acid ester synthesis, but fluorinated substrates sometimes require ligand and catalyst optimization to achieve high yields and avoid homo-coupling byproducts.

Mechanochemical methods provide a greener alternative for ester formation from boronic acids, potentially applicable to this compound derivatives, reducing solvent use and reaction times.

Patent literature suggests that related arylboronic acids with fluorine and alkoxy substituents can be synthesized via metalation and coupling reactions under palladium catalysis, indicating the feasibility of these methods for the target compound.

Chemical Reactions Analysis

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid is known to undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Key Features :

- Acts as a reagent in cross-coupling reactions.

- Facilitates the formation of diverse biaryl compounds.

- Exhibits mild reaction conditions that tolerate various functional groups.

Medicinal Chemistry

The compound has garnered attention for its potential use in drug discovery and development. Its ability to inhibit specific enzymes makes it valuable in designing enzyme inhibitors and therapeutic agents.

Applications in Medicine :

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with diols or alcohols, making them effective enzyme inhibitors.

- Drug Delivery Systems : Explored for their potential in targeted drug delivery mechanisms.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines.

Material Science

In material science, this compound serves as a building block for advanced materials and polymers. Its unique structural properties allow for the development of materials with specific functionalities.

Case Study 1: Anticancer Properties

A study examined the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit serine proteases. The findings revealed that this compound effectively binds to the active site of these enzymes, illustrating its potential in therapeutic applications.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-4-isopropoxyphenyl)boronic acid primarily involves its ability to form stable complexes with other molecules. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The presence of fluorine atoms and the isopropoxy group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

*Similarity scores based on Tanimoto coefficients from chemical database comparisons.

Key Observations:

- Steric Effects: The isopropoxy group (4-OiPr) in the target compound introduces greater steric bulk compared to methoxy (4-OMe) or ethoxy (4-OEt) groups, which may reduce binding affinity with planar diols (e.g., saccharides) but improve selectivity for larger targets .

- Electronic Effects: The 2,6-difluoro substitution enhances Lewis acidity compared to mono-fluoro or non-fluorinated analogues. Fluorine’s electron-withdrawing nature lowers the pKa of the boronic acid, favoring boronate formation at physiological pH .

Acidity (pKa) and Binding Affinity

Boronic acid pKa values critically determine their applicability in physiological or catalytic contexts.

- Fluorinated arylboronic acids typically exhibit pKa values between 8.0–9.0, lower than non-fluorinated analogues (e.g., phenylboronic acid, pKa ~8.8) .

- The 2,6-difluoro substitution likely reduces the target compound’s pKa to ~8.5, enhancing its reactivity under neutral or slightly basic conditions compared to 2,6-diarylphenylboronic acids with weaker electron-withdrawing groups .

- Binding constants (Kassoc) for diol interactions are influenced by substituents. For example, 3-AcPBA (Kassoc for glucose = 0.3 M⁻¹) and 4-MCPBA (Kassoc = 1.2 M⁻¹) underperform compared to boronic acids with optimized fluorine substitution .

Anticancer Activity:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer cells, attributed to their planar aromatic systems and moderate Lewis acidity .

- The target compound’s isopropoxy group may hinder cellular uptake compared to less bulky analogues, though this remains untested.

Enzyme Inhibition:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A . The target compound’s fluorinated structure could enhance binding to hydrophobic enzyme pockets, but its larger substituents might reduce efficacy.

Saccharide Sensing:

- Wulff-type boronic acids with aminomethyl groups (e.g., 2-(N-methylaminomethyl)phenylboronic acid) show high fructose selectivity due to optimized geometry for 1:2 boronate-diol complexes . The target compound’s steric bulk may limit such applications unless tailored for larger biomolecules.

Biological Activity

(2,6-Difluoro-4-isopropoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that illustrate its efficacy in various applications.

- Chemical Formula : C₉H₁₁BF₂O₃

- Molecular Weight : 215.99 g/mol

- CAS Number : 2096337-66-3

- Purity : 97% .

The biological activity of this compound can be attributed to its ability to act as a boronic acid derivative that participates in various biochemical reactions. Boronic acids are known for their role in the inhibition of serine proteases and other enzymes through the formation of reversible covalent bonds with diols or alcohols. This property is particularly relevant in drug design where boron-containing compounds are utilized as enzyme inhibitors.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which can be crucial in treating diseases where these enzymes play a role.

- Cross-Coupling Reactions : As an arylboronic acid, it is used in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Biological Activity Overview

Recent studies have highlighted the biological activities associated with this compound:

- Antiparasitic Activity : Research indicates that derivatives of boronic acids can exhibit potent antiparasitic effects against various pathogens. For instance, modifications in the structure can significantly enhance activity against Plasmodium species .

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of this compound against Plasmodium falciparum. The results indicated a significant reduction in parasitemia levels when tested in vitro and in mouse models. The compound demonstrated an EC50 value in the low micromolar range, suggesting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Proliferation

In another investigation focused on cancer therapeutics, this compound was tested against various cancer cell lines. The results showed that it inhibited cell growth significantly at concentrations ranging from 1 to 10 µM. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Comparative Data Table

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₁BF₂O₃ |

| Molecular Weight | 215.99 g/mol |

| CAS Number | 2096337-66-3 |

| Purity | 97% |

| Antiparasitic EC50 | Low micromolar range |

| Cancer Cell Growth Inhibition | Significant at 1-10 µM |

Q & A

Q. What are the primary synthetic routes for (2,6-Difluoro-4-isopropoxyphenyl)boronic acid?

The synthesis typically involves borylation of halogenated aromatic precursors. For example, aryl halides (e.g., bromo or iodo derivatives) undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. Substituents like fluorine and isopropoxy groups may influence reaction kinetics due to their electron-withdrawing and steric effects, respectively. Optimization often requires adjusting catalyst loadings (e.g., Pd(dppf)Cl₂) and solvent systems (e.g., THF/DMF mixtures) .

Q. How is structural characterization performed for this boronic acid?

Key techniques include:

- ¹¹B NMR : To confirm boronic acid formation and assess purity. Shifts around 30 ppm (tetrahedral boronate) or 10–15 ppm (trigonal planar B(OH)₂) indicate pH-dependent equilibria .

- X-ray crystallography : Resolves bond lengths and angles, such as B–C distances (~1.56 Å) and π-interactions between the boronic acid group and aromatic ring .

- FT-IR : Identifies B–O (∼1340 cm⁻¹) and O–H (∼3200 cm⁻¹) stretching modes .

Q. What factors influence its reactivity in Suzuki-Miyaura cross-coupling?

Reactivity depends on:

- Substituent effects : Fluorine atoms (electron-withdrawing) enhance electrophilicity of the boron center, while bulky isopropoxy groups may slow transmetallation.

- Solvent and base : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) are preferred to avoid protodeborylation.

- Catalyst choice : Pd(PPh₃)₄ or SPhos-ligated palladium complexes improve yields with sterically hindered substrates .

Advanced Research Questions

Q. How does this compound serve as a pharmacophore in drug design?

Boronic acids are bioisosteres for carboxylic acids, enabling reversible covalent interactions with serine hydrolases (e.g., proteasome inhibitors). For instance, the fluorine substituents enhance metabolic stability and membrane permeability, while the isopropoxy group modulates solubility. Rational design involves docking studies to optimize binding to target enzymes (e.g., β-lactamases) .

Q. What methodologies assess its interactions with glycoproteins or bacterial surfaces?

- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on carboxymethyl dextran-coated chips to measure binding kinetics with glycoproteins (e.g., RNase B) under varying pH and buffer conditions .

- Fluorescence assays : Functionalize carbon dots with boronic acid to detect Gram-positive bacteria via interactions with cell wall glycolipids. Selectivity is enhanced by optimizing buffer ionic strength to minimize non-specific binding .

Q. How does pH affect its Lewis acidity and catalytic activity?

The pKa of the boronic acid governs its ability to form boronate esters. Use ¹¹B NMR titration (0–14 pH range) to monitor shifts: lower pH stabilizes the trigonal planar B(OH)₂ form, enhancing electrophilicity. For catalysis (e.g., hydroxyl group functionalization), optimal activity occurs near the compound’s pKa (~7–9) .

Q. What is its thermal stability under material science applications?

Thermogravimetric analysis (TGA) reveals decomposition temperatures (Td). Fluorinated aryl boronic acids typically exhibit high thermal stability (>250°C). Substituents like isopropoxy may introduce weight loss steps due to cleavage of alkoxy groups. Compare with analogues (e.g., pyrene-1-boronic acid, stable to 600°C) to establish structure-stability relationships .

Q. How is high-throughput screening (HTS) applied to optimize its reactivity?

Design HTS libraries using automated liquid handlers to test reaction conditions (e.g., solvents, catalysts) in multiwell plates. Analyze outcomes via LC-MS or MALDI-TOF. Ortho-substituted derivatives may show reduced reactivity in multicomponent reactions (e.g., Ugi-4CR) due to steric hindrance, guiding substrate prioritization .

Q. How to mitigate non-specific interactions in glycoprotein capture assays?

Secondary interactions (e.g., hydrophobic or ionic) can be minimized by:

- Buffer optimization : Use high-salt buffers (e.g., 150 mM NaCl) or competitive inhibitors (e.g., sorbitol).

- Surface blocking : Pre-treat surfaces with BSA or casein to reduce non-specific adsorption .

Q. What computational methods predict its binding modes?

Density Functional Theory (DFT) calculates orbital interactions (e.g., B–O bond polarization), while Molecular Dynamics (MD) simulations model solvation effects. Docking studies (AutoDock Vina) can predict affinity for enzymatic active sites, validated by experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.